5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid
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Overview
Description
5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of a butylcarbamothioyl group attached to the amino group of the hydroxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid) as the starting material.
Formation of Butylcarbamothioyl Group: The butylcarbamothioyl group is introduced by reacting salicylic acid with butyl isothiocyanate under basic conditions. This reaction forms the butylcarbamothioyl derivative of salicylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Antioxidant Activity: The compound may act as an antioxidant, neutralizing free radicals and reducing oxidative stress.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A precursor in the synthesis of 5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid, known for its anti-inflammatory and analgesic properties.
Aminosalicylic Acid: Used in the treatment of tuberculosis, it shares structural similarities with the compound.
Butyl Isothiocyanate: A reagent used in the synthesis of the compound, known for its role in introducing the butylcarbamothioyl group.
Uniqueness
This compound is unique due to the presence of the butylcarbamothioyl group, which imparts distinct chemical properties and potential applications. Its combination of functional groups allows for diverse chemical reactions and interactions, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
62773-61-9 |
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Molecular Formula |
C12H16N2O3S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
5-(butylcarbamothioylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C12H16N2O3S/c1-2-3-6-13-12(18)14-8-4-5-10(15)9(7-8)11(16)17/h4-5,7,15H,2-3,6H2,1H3,(H,16,17)(H2,13,14,18) |
InChI Key |
ZOQZLZKYOFOKHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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